molecular formula C7H3FINS B12966312 2-Fluoro-6-iodobenzo[d]thiazole

2-Fluoro-6-iodobenzo[d]thiazole

Katalognummer: B12966312
Molekulargewicht: 279.08 g/mol
InChI-Schlüssel: BYXXPPPZUZPNOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-6-iodobenzo[d]thiazole is a heterocyclic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-iodobenzo[d]thiazole typically involves the introduction of fluorine and iodine atoms into the benzothiazole ring. One common method is the electrophilic substitution reaction, where a benzothiazole derivative is treated with fluorinating and iodinating agents under controlled conditions. For example, the reaction of 2-aminobenzothiazole with fluorine and iodine sources in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-6-iodobenzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with an aryl boronic acid can produce a biaryl compound .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-iodobenzo[d]thiazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

    Biological Studies: The compound can be used to study the interactions of fluorine and iodine-containing molecules with biological targets.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides.

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-iodobenzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. For example, fluorine can form strong hydrogen bonds, while iodine can participate in halogen bonding, leading to increased biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-6-iodobenzo[d]thiazole is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s properties, making it a valuable tool in various scientific research fields .

Eigenschaften

Molekularformel

C7H3FINS

Molekulargewicht

279.08 g/mol

IUPAC-Name

2-fluoro-6-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3FINS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H

InChI-Schlüssel

BYXXPPPZUZPNOT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1I)SC(=N2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.